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Compound of Interest

Compound Name: 2-(2,4,5-Trifluorophenyl)ethanol

Cat. No.: B1318787

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 2-(2,4,5-Trifluorophenyl)ethanol. Due to the limited availability of published
experimental data for this specific molecule, this document presents a predictive analysis
based on data from structurally analogous compounds and established spectroscopic
principles. The information herein is intended to serve as a reference for researchers involved
in the synthesis, characterization, and application of fluorinated aromatic compounds in drug
development and other scientific endeavors.

Chemical Structure and Properties

IUPAC Name: 2-(2,4,5-Trifluorophenyl)ethanol Molecular Formula: CsH7F3O[1][2] Molecular
Weight: 176.14 g/mol [3] CAS Number: 883267-70-7[2]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-(2,4,5-Trifluorophenyl)ethanol. These
predictions are derived from the analysis of similar compounds and general spectroscopic
theory.

'H NMR Spectroscopy

Table 1: Predicted *H NMR Chemical Shifts
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.3-7.1 m 2H Aromatic CH
3.89 t 2H -CH2-OH
2.95 t 2H Ar-CHz-
~2.5-1.5 brs 1H -OH

Predicted solvent: CDCIs. The chemical shifts of the aromatic protons are estimations and will
be influenced by the fluorine substitution pattern, exhibiting complex splitting patterns due to

1H-1°F coupling.

3C NMR Spectroscopy

Table 2: Predicted 3C NMR Chemical Shifts

Chemical Shift (d) ppm Assignment
~157 (ddd) C-F

~148 (ddd) C-F

~145 (ddd) C-F

~120 (dd) Aromatic CH
~115 (dd) Aromatic CH
~105 (dd) Aromatic C-C
61.5 -CH2-OH
31.8 Ar-CHa-

Predicted solvent: CDCIs. The aromatic carbons will exhibit splitting due to coupling with
fluorine (J-coupling), indicated by 'd' for doublet and 'dd’ for doublet of doublets, and 'ddd’ for

doublet of doublet of doublets.
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
3600-3200 Strong, Broad O-H stretch (alcohol)[4][5]
3100-3000 Medium Aromatic C-H stretch[4]
2960-2850 Medium Aliphatic C-H stretch
1600-1450 Medium-Strong Aromatic C=C stretch[4]
1250-1000 Strong C-O stretch (alcohol)[4][5] & C-
F stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation
m/z Relative Intensity Assignment
176 Moderate [M]* (Molecular lon)
145 High [M - CH20H]*

[M - CH20H - COJ* or
[CeH2F3]*

117 Moderate

lonization method: Electron lonization (El). The fragmentation pattern is predicted based on the
stability of the resulting carbocations and neutral losses.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These are based on standard laboratory practices for the analysis of small
organic molecules.

NMR Spectroscopy
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1H and 3C NMR spectra would be acquired on a 300 or 500 MHz spectrometer.[6][7] The
sample would be prepared by dissolving approximately 5-10 mg of 2-(2,4,5-
Trifluorophenyl)ethanol in 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.[8] For *H NMR, the spectral width would be
set from -2 to 12 ppm. For 33C NMR, the spectral width would be set from 0 to 220 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory.[9] A small drop of the liquid
sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the
range of 4000 to 400 cm~* with a resolution of 4 cm~1. A background spectrum of the clean,
empty ATR crystal would be collected prior to the sample measurement.[4]

Mass Spectrometry (MS)

Mass spectral data would be acquired using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EIl) source.[10] The sample, dissolved in a
volatile solvent like dichloromethane or methanol, would be injected into the GC. The mass
spectrometer would be set to scan a mass range of m/z 40-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-(2,4,5-Trifluorophenyl)ethanol.
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Compound Synthesis

Synthesis of 2-(2,4,5-Trifluorophenyl)ethanol
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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